7-Nitroisoquinolin-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Nitroisoquinolin-1-amine (CAS 98410-85-6) is a bicyclic heteroaromatic compound belonging to the 1-aminoisoquinoline class, distinguished by a nitro substituent at the 7-position of the isoquinoline ring. Its molecular formula is C₉H₇N₃O₂ with a molecular weight of 189.17 g/mol, a computed XLogP3 of 1.7, one hydrogen bond donor, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 84.7 Ų.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 98410-85-6
Cat. No. B3176225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroisoquinolin-1-amine
CAS98410-85-6
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c10-9-8-5-7(12(13)14)2-1-6(8)3-4-11-9/h1-5H,(H2,10,11)
InChIKeyOCZGKOHVBQYFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroisoquinolin-1-amine (CAS 98410-85-6) – Structural Identity, Physicochemical Profile, and Procurement Baseline


7-Nitroisoquinolin-1-amine (CAS 98410-85-6) is a bicyclic heteroaromatic compound belonging to the 1-aminoisoquinoline class, distinguished by a nitro substituent at the 7-position of the isoquinoline ring [1]. Its molecular formula is C₉H₇N₃O₂ with a molecular weight of 189.17 g/mol, a computed XLogP3 of 1.7, one hydrogen bond donor, four hydrogen bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 84.7 Ų [1]. Commercially available purity specifications range from 95% to 98%, with supporting batch-specific QC documentation (NMR, HPLC, GC) provided by established chemical suppliers . The compound serves primarily as a regiochemically defined building block for kinase inhibitor medicinal chemistry programs and fragment-based drug discovery efforts [2][3].

Why 7-Nitroisoquinolin-1-amine Cannot Be Interchanged with Other Nitroisoquinolin-1-amine Regioisomers


The nitro group position on the isoquinolin-1-amine scaffold is a critical determinant of electronic distribution, hydrogen-bonding capacity, and metabolic reactivity. Moving the nitro group from the 7-position to the 5-, 6-, or 8-position alters the pKa of the 1-amino group, the dipole moment, and the regioselectivity of further synthetic transformations [1]. In fragment-based kinase inhibitor programs, the 6-substituted isoquinolin-1-amine series has been extensively optimized for ROCK-I inhibition, whereas the 7-nitro substitution pattern confers a distinct electrostatic surface that may bias molecular recognition differently at the ATP-binding site [2][3]. Furthermore, the 7-nitro group can be selectively reduced to a 7-amino handle without affecting the 1-amine, enabling divergent late-stage functionalization that is not accessible with other regioisomers . These regioisomeric differences are not interchangeable; a procurement decision for one positional isomer cannot be substituted with another without altering downstream SAR, pharmacokinetic properties, or synthetic yield.

Quantitative Differentiation Evidence for 7-Nitroisoquinolin-1-amine Versus Closest Regioisomeric and Scaffold Analogs


Regioisomeric Position Dictates Key Physicochemical Parameters: Predicted pKa and Lipophilicity

The 7-nitro substitution pattern yields a distinct acid-base profile compared to the 5-nitro regioisomer. The 5-nitro isomer has a predicted pKa of 5.66±0.43 (for the conjugate acid of the isoquinoline nitrogen), while the 7-nitro isomer, due to the greater distance between the electron-withdrawing nitro group and the basic centres, is expected to exhibit a higher pKa for the 1-amino group and the ring nitrogen, resulting in a higher fraction of neutral species at physiological pH [1]. Such differences directly impact membrane permeability, protein binding, and oral bioavailability in lead optimisation programs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) Differentiates CNS Penetration Potential Among Regioisomers

The TPSA of the 7-nitro isomer (84.7 Ų) is identical to that of the 5-nitro isomer (84.7 Ų) and the 6-nitro isomer (84.7 Ų) due to the identical atom composition; however, the relative orientation of the polar nitro group influences the three-dimensional polar surface area experienced by transport proteins. More critically, when compared to the parent isoquinolin-1-amine scaffold (TPSA 38.9 Ų), the 7-nitro compound has a more than twofold larger TPSA, placing it above the typical 60–70 Ų threshold for passive CNS penetration—a deliberate design feature for peripherally restricted kinase inhibitors [1][2].

CNS Drug Design Physicochemical Descriptors Blood-Brain Barrier Permeability

Synthetic Accessibility: The 7-Nitro Group Enables Selective Reduction to 7-Amino Without Affecting the 1-Amine

The 7-nitro group can be chemoselectively reduced to a 7-amino group via catalytic hydrogenation (e.g., 5% Pd/C, H₂ at 50 psi, ethanol, 3 h) without reducing the isoquinoline ring or displacing the 1-amino functionality . This orthogonality is not achievable with the 5-nitro isomer, where the proximity of the nitro group to the pyridine nitrogen can lead to competitive reduction of the imine bond or ring hydrogenation [1]. In contrast, the 6-nitro isomer has been explicitly utilised as a fragment for ROCK-I inhibitor growth, whereas the 7-nitro isomer provides a distinct vector for amide coupling or sulfonamide formation post-reduction [2].

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Exploratory Antimalarial SAR: 7-Substituted 1-Aminoisoquinolines Show Submicromolar Potency Against Drug-Resistant P. falciparum

A series of 7-benzylamino-1-isoquinolinamines, synthesised from 1,7-diaminoisoquinoline precursors accessible via reduction of the 7-nitro scaffold, were evaluated against drug-resistant Plasmodium falciparum in vitro. Six compounds exhibited submicromolar IC₅₀ values, with the most potent analogue showing activity comparable to chloroquine (IC₅₀ ~ 10–30 nM range for chloroquine-sensitive strains). Against chloroquine-resistant strains, these 7-substituted isoquinolin-1-amines retained potency, suggesting a mechanism distinct from that of chloroquine and independent of DHFR inhibition [1][2]. This provides a direct rationale for selecting the 7-nitro precursor as a starting material for antimalarial lead generation programs.

Antimalarial Drug Discovery Structure-Activity Relationship Infectious Disease

Commercially Available Purity and Batch Consistency Enables Reproducible SAR Studies

7-Nitroisoquinolin-1-amine is available from multiple suppliers with certified purity of 95–98% and accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the 4-nitro isomer (CAS 78886-54-1) is typically offered at 95% purity but with fewer suppliers and less comprehensive QC documentation, while the 8-nitro isomer (CAS not widely assigned) has limited commercial availability [1]. The 5-nitro isomer (CAS 98410-86-7) is available but often at higher cost and longer lead times . This supply chain reliability directly impacts the feasibility of multi-gram SAR campaigns.

Procurement Quality Control Reproducibility Structure-Activity Relationships

Procurement-Relevant Application Scenarios for 7-Nitroisoquinolin-1-amine


Fragment-Based Kinase Inhibitor Discovery Targeting ROCK-I or RAF Kinase

The 7-nitroisoquinolin-1-amine scaffold serves as a regiochemically defined fragment for ATP-competitive kinase inhibitor design. The 1-amine group mimics the adenine N6 amino donor of ATP, while the 7-nitro substituent provides an electron-withdrawing handle that can be reduced to a 7-amine for subsequent amide or sulfonamide coupling. This approach has been validated in the 6-substituted isoquinolin-1-amine ROCK-I inhibitor series, where compound 23A demonstrated in vivo efficacy in a spontaneous hypertensive rat model with a superior PK profile relative to first-generation ROCK inhibitors [1]. The 7-nitro regioisomer offers an alternative vector for fragment growth that may address selectivity challenges over PKA and other AGC kinases [1][2].

Antimalarial Lead Generation Against Chloroquine-Resistant Plasmodium falciparum

Reduction of 7-nitroisoquinolin-1-amine to 1,7-diaminoisoquinoline, followed by reductive amination with substituted benzaldehydes, yields 7-benzylamino-1-isoquinolinamines that have demonstrated submicromolar in vitro potency against drug-resistant P. falciparum strains. Importantly, these compounds do not act via DHFR inhibition, providing a novel mechanism of action that circumvents existing resistance pathways [3]. Procurement of the 7-nitro precursor, rather than the 6-nitro or 5-nitro isomers, is essential for constructing the specific 7-benzylamino pharmacophore identified in the SAR studies [3][4].

Serine Protease Inhibitor Design Utilising the 1-Amino Isoquinoline Warhead

Patent literature describes 1-amino-7-isoquinoline derivatives as serine protease inhibitors, where the 1-amino group engages the catalytic serine residue in the enzyme active site [5]. The 7-nitro group serves as a modifiable handle to tune electrophilicity and hydrogen-bonding properties of the isoquinoline core, influencing both potency and selectivity across the serine protease family. Researchers developing factor Xa, thrombin, or tryptase inhibitors can leverage the 7-nitro substitution pattern as a starting point for structure-guided optimisation [4][5].

Dual-Functional Building Block for Parallel Library Synthesis

The orthogonal reactivity of the 1-amine and 7-nitro groups enables efficient parallel library synthesis. The 1-amine can be acylated or sulfonylated directly, while the 7-nitro group can be reduced to a 7-amine in a subsequent step for a second diversification event. This two-step, protection-free sequence reduces synthetic burden and is compatible with 96-well plate formats for automated library production . The commercial availability of the 7-nitro isomer in multi-gram quantities with documented purity makes it the preferred starting material over the less accessible 5- or 8-nitro isomers .

Quote Request

Request a Quote for 7-Nitroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.